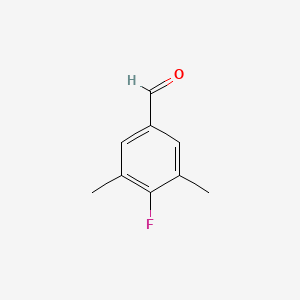

4-Fluoro-3,5-dimethylbenzaldehyde

Description

Contextualization within Fluorinated Aromatic Aldehydes and Substituted Benzaldehydes

4-Fluoro-3,5-dimethylbenzaldehyde belongs to two important classes of organic compounds: fluorinated aromatic aldehydes and substituted benzaldehydes. The introduction of a fluorine atom and two methyl groups onto the benzaldehyde (B42025) scaffold significantly influences its chemical and physical properties.

Fluorinated aromatic compounds are of considerable interest in various scientific fields, including pharmaceuticals and materials science. numberanalytics.com The high electronegativity of the fluorine atom can alter the electronic properties of the aromatic ring, affecting its reactivity and stability. numberanalytics.com This substitution can lead to changes in the molecule's interactions with biological targets, often enhancing properties like metabolic stability and binding affinity. researchgate.net

As a substituted benzaldehyde, this compound is part of a versatile class of molecules used extensively in organic synthesis. wisdomlib.org Substituted benzaldehydes are crucial building blocks for creating more complex molecules, including Schiff bases and pyrazole (B372694) derivatives. wisdomlib.org The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations. rug.nl The specific substitution pattern of this compound, with methyl groups at the 3 and 5 positions and a fluorine atom at the 4 position, provides a unique combination of steric and electronic effects that researchers can exploit for specific synthetic outcomes.

Significance in Contemporary Chemical Science

The unique structural features of this compound make it a valuable tool in modern chemical research. The presence of the fluorine atom is particularly noteworthy. Organofluorine compounds are prevalent in medicinal chemistry due to the beneficial effects fluorine can impart on a molecule's biological activity. researchgate.net The strategic placement of fluorine can influence a compound's lipophilicity, metabolic stability, and binding interactions with enzymes and receptors.

Furthermore, the aldehyde group serves as a versatile handle for a variety of chemical reactions, allowing for the construction of diverse molecular architectures. This reactivity makes substituted benzaldehydes like this compound essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The development of efficient synthetic methods, such as tandem reactions and one-pot procedures, to produce substituted benzaldehydes highlights their importance in creating complex molecules in a time and cost-effective manner. liberty.eduacs.orgliberty.edu

Scope of Academic Research on the Compound

Academic research on this compound and related structures covers a broad spectrum of chemical disciplines. Key areas of investigation include its synthesis, reactivity, and application as a building block in the creation of novel compounds with specific functionalities.

Research efforts are often directed towards developing new synthetic routes to access substituted benzaldehydes with high efficiency and selectivity. rug.nlacs.orgliberty.edu For instance, methods like directed metalation and cross-coupling reactions are employed to introduce various functional groups onto the benzaldehyde core. liberty.eduacs.org

In the context of medicinal chemistry, researchers explore the incorporation of the 4-fluoro-3,5-dimethylphenyl moiety into larger molecules to probe structure-activity relationships and develop new therapeutic agents. The use of fluorinated aromatic compounds in drug design is a well-established strategy to enhance pharmacological properties. numberanalytics.comresearchgate.net

Moreover, the spectroscopic properties of such compounds are of interest. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structure elucidation and for studying the interactions of these molecules with other chemical or biological entities. acs.orgmdpi.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H9FO | scbt.comnih.gov |

| Molecular Weight | 152.17 g/mol | scbt.comsigmaaldrich.com |

| CAS Number | 363134-35-4 | scbt.comnih.gov |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | NNHYTIOMCJAWLM-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHYTIOMCJAWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476367 | |

| Record name | 4-Fluoro-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363134-35-4 | |

| Record name | 4-Fluoro-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 4 Fluoro 3,5 Dimethylbenzaldehyde

Direct Formylation of Fluorinated Xylenes

Direct formylation involves the introduction of a formyl group (-CHO) onto the aromatic ring of 1-fluoro-3,5-dimethylbenzene in a single step. The starting material is an electron-rich arene, activated towards electrophilic substitution by the two methyl groups, which direct the incoming electrophile to the ortho and para positions. The fluorine atom, while being an ortho, para-director, is deactivating. The combined directing effects favor the formation of the aldehyde at the C-4 position, which is para to one methyl group and ortho to the other.

Gattermann-Koch Formylation and Vilsmeier-Haack Reaction Modifications

Gattermann-Koch Formylation: This classic method introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a co-catalyst like cuprous chloride (CuCl). vedantu.comthermofisher.comresearchgate.net The reaction is typically most effective for alkylbenzenes. thermofisher.com The mechanism involves the in-situ generation of a highly reactive electrophile, the formyl cation ([HCO]⁺), from the reagents. vedantu.comnumberanalytics.com The electron-rich 1-fluoro-3,5-dimethylbenzene ring then attacks this electrophile, leading to an arenium ion intermediate, which subsequently loses a proton to restore aromaticity and yield the final aldehyde product. numberanalytics.com

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is another powerful tool for formylating electron-rich aromatic compounds. numberanalytics.comwikipedia.org The key reagent, known as the Vilsmeier reagent, is a chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.com The aromatic substrate attacks the electrophilic Vilsmeier reagent. The resulting intermediate is then hydrolyzed during workup to yield the aryl aldehyde. wikipedia.org This method is widely applicable to a range of aromatic and heteroaromatic compounds and often proceeds under milder conditions than the Gattermann-Koch reaction. rsc.org For 1-fluoro-3,5-dimethylbenzene, the nucleophilic attack on the Vilsmeier reagent would be followed by hydrolysis to give 4-fluoro-3,5-dimethylbenzaldehyde.

Catalytic Approaches for Selective Formylation

Beyond the classic named reactions, other catalytic methods can be employed for the formylation of activated aromatic rings.

Rieche Formylation: This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). commonorganicchemistry.comwikipedia.org It is particularly effective for electron-rich aromatic compounds. wikipedia.org The reaction proceeds via the formation of a dichloromethyl cation stabilized by the Lewis acid, which acts as the electrophile. For substrates like fluorinated anisoles, this approach has been shown to produce the corresponding aldehydes in good yields. nih.govresearchgate.net

Palladium-Catalyzed Formylation: While often applied to aryl halides or triflates, palladium-catalyzed reactions represent a significant area of modern catalytic chemistry for forming C-C bonds. nih.govnih.gov For instance, the formylation of aryl halides can be achieved using carbon dioxide (CO₂) and hydrogen (H₂) with a rhodium/palladium catalytic system, or with formylsilanes. nih.gov An alternative approach involves the palladium-catalyzed formylation of aryl halides with an isocyanide in the presence of a silane (B1218182) like Et₃SiH, which offers mild conditions and broad functional group tolerance. organic-chemistry.org To apply this to the target molecule, one would start with a halogenated precursor such as 1-bromo-4-fluoro-3,5-dimethylbenzene instead of 1-fluoro-3,5-dimethylbenzene.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and selectivity of formylation reactions are highly dependent on carefully controlled reaction parameters. Optimization is crucial for maximizing the yield of the desired this compound while minimizing the formation of isomers or other byproducts. numberanalytics.com

Key parameters for optimization include:

Temperature: Higher temperatures can accelerate the reaction but may also promote side reactions and decrease selectivity. numberanalytics.com The optimal temperature often depends on the reactivity of the substrate. jk-sci.com

Pressure: In the Gattermann-Koch reaction, increasing the pressure of carbon monoxide can enhance the concentration of the reactive electrophile and improve the yield. numberanalytics.com

Catalyst System: The choice and concentration of the Lewis acid are critical. Different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) can exhibit different activities and selectivities. numberanalytics.com For the Gattermann-Koch reaction, using a co-catalyst like CuCl can stabilize the unstable formyl cation, leading to a more efficient process. vedantu.com

Reagent Stoichiometry: The ratio of the formylating agent and catalyst to the aromatic substrate must be carefully controlled to prevent side reactions such as di-formylation or polymerization. numberanalytics.com

Solvent: The choice of solvent can influence reagent solubility and the stability of intermediates, thereby affecting the reaction outcome.

Table 1: General Strategies for Optimizing Direct Formylation Reactions

| Parameter | Gattermann-Koch Reaction | Vilsmeier-Haack Reaction | General Impact on Yield & Selectivity |

|---|---|---|---|

| Temperature | Adjusting temperature can balance reaction rate against byproduct formation. numberanalytics.com | Varies with substrate reactivity (e.g., 0°C to 80°C). jk-sci.com | Lower temperatures generally favor higher selectivity. |

| Pressure | Higher CO pressure increases the concentration of the formyl cation, improving yield. numberanalytics.com | Typically performed at atmospheric pressure. | Relevant primarily for gas-phase reagents like CO. |

| Catalyst/Reagent | Screening different Lewis acids (AlCl₃, FeCl₃) and using co-catalysts (CuCl) can enhance rate and selectivity. vedantu.comnumberanalytics.com | The ratio of POCl₃ to DMF influences the concentration of the Vilsmeier reagent. numberanalytics.com | The nature and amount of the catalyst/reagent directly control the generation of the active electrophile. |

| Solvent | Inert solvents are typically used. | DMF can act as both reagent and solvent; halogenated hydrocarbons are also used. jk-sci.com | Solvent polarity and coordinating ability can stabilize or destabilize reactive intermediates. |

Indirect Synthetic Routes via Precursor Transformations

Indirect routes involve the synthesis of this compound from a precursor that already contains the C₁₀ aromatic core but requires functional group manipulation.

Oxidation of Fluorinated Dimethyltoluenes

A prominent indirect strategy is the selective oxidation of one of the methyl groups of 1-fluoro-3,5-dimethylbenzene. This transformation requires a reagent or catalytic system that can activate a benzylic C-H bond without affecting the other methyl group or the aromatic ring.

Manganese-catalyzed C-H activation has become a powerful method in organic synthesis for its selectivity and the use of an earth-abundant metal. rsc.org These reactions can facilitate the formation of various bonds by activating otherwise inert C-H bonds. nih.gov While direct oxidation of a methyl group to an aldehyde using Mn catalysis is challenging, related transformations suggest its feasibility.

The general mechanism often involves a manganese complex that, upon activation, can perform a C-H activation step. In many systems, particularly those for C-C or C-N bond formation, manganese catalysts operate via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. beilstein-journals.orgnih.gov In this process, an alcohol is first dehydrogenated by the manganese catalyst to form an aldehyde in situ. nih.gov

For the direct oxidation of a methyl group, a plausible pathway could involve a high-valent manganese species that activates the benzylic C-H bond. Mechanistic studies on related Mn-catalyzed reactions have identified key intermediates, such as seven-membered manganacycles, which can be pivotal in determining the reaction outcome. nih.govnih.gov The presence of a fluorine atom on the aromatic ring can influence the electronic properties of the substrate and potentially the regioselectivity of the C-H activation step. The development of manganese catalysts capable of directly and selectively oxidizing a methyl group on a fluorinated xylene to an aldehyde represents an active area of research.

Copper-Mediated Selective Oxidation of Phenols to Aldehydes

The synthesis of aromatic aldehydes through the selective oxidation of the corresponding phenols is a powerful transformation in organic chemistry. While direct experimental data for the copper-mediated oxidation of 4-fluoro-3,5-dimethylphenol (B3183873) to this compound is not extensively documented in readily available literature, the methodology has been successfully applied to structurally similar compounds. This allows for a scientifically grounded extrapolation for its potential synthesis.

A notable example is the selective oxidation of 2,4,6-trimethylphenol (B147578) to 3,5-dimethyl-4-hydroxybenzaldehyde. Research has demonstrated that this conversion can be achieved in very good yields using catalytic or equivalent amounts of copper(II) chloride (CuCl₂) in the presence of potassium carbonate (K₂CO₃) and hydrogen peroxide (H₂O₂) in isopropanol (B130326) at 65°C. liberty.edu The reaction proceeds via the oxidation of the para-methyl group to a formyl group.

This established protocol suggests a viable pathway for the synthesis of this compound, starting from 4-fluoro-3,5-dimethylphenol. The proposed reaction would involve the copper-catalyzed oxidation of the C-H bond of a methyl group, ortho to the fluorine atom, to an aldehyde. The presence of the fluorine atom might influence the electronic properties of the ring and the reactivity of the adjacent methyl groups. The conditions for this specific transformation would likely require optimization, particularly concerning the choice of copper catalyst, base, and oxidant to maximize selectivity and yield.

Another relevant area of research involves the use of artificial metalloenzymes for the selective oxidation of halophenols. researchgate.net For instance, an artificial peroxidase has been shown to catalyze the dehalogenation of 4-fluorophenol (B42351) to 1,4-benzoquinone. researchgate.net While this specific outcome is different, it highlights the activity of metal catalysts on fluorinated phenol (B47542) rings and suggests that with appropriate ligand and catalyst design, selective oxidation at a methyl group could be a feasible alternative.

Derivatization from Halogenated Benzonitriles or Halogenated Benzaldehydes

The introduction of the formyl group or the modification of a precursor molecule already containing a halogen and a related functional group is a common and effective strategy. Synthesizing this compound can be approached by derivatizing precursors like halogenated benzonitriles or other halogenated benzaldehydes.

One potential route starts with a halogenated xylene. For example, 4-fluoro-3,5-dimethylaniline (B133924) can be synthesized from 2,6-dimethylfluorobenzene in a two-step process involving nitration followed by reduction. acs.org This aniline (B41778) derivative can then be converted into the target aldehyde via reactions such as the Sandmeyer reaction to introduce a nitrile group (which is then reduced to an aldehyde) or via diazotization followed by formylation.

Alternatively, derivatization can occur on a benzaldehyde (B42025) scaffold. A well-established process in the synthesis of related compounds is the halogenation of a substituted benzaldehyde. For instance, the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) is achieved through the bromination of 4-fluorobenzaldehyde (B137897) in oleum, a process that avoids the use of large quantities of AlCl₃ catalyst. wikipedia.org A similar strategy could be envisioned where a dimethylbenzaldehyde is first fluorinated, or a fluorobenzaldehyde is dimethylated, followed by the necessary functional group manipulations.

Nucleophilic aromatic substitution (SNAr) on highly activated benzaldehydes also provides a pathway for derivatization. The presence of a fluorine atom, particularly when activated by an ortho or para electron-withdrawing group like an aldehyde, facilitates its displacement by a nucleophile. nih.govnih.gov While this is typically used to introduce other groups in place of fluorine, the principles underpin the reactivity of fluorinated benzaldehydes. A synthetic design could involve starting with a di-halogenated dimethylbenzene, converting one site to an aldehyde, and then performing further modifications. For example, a process for making 4-fluoro-3-phenoxy-benzaldehyde involves the acetalization of crude 3-bromo-4-fluorobenzaldehyde, followed by condensation with potassium phenolate (B1203915) and subsequent hydrolysis. wikipedia.org

Multi-step Synthesis from Simpler Building Blocks

Constructing this compound from basic, readily available chemical precursors is a fundamental approach in synthetic chemistry. This strategy allows for the methodical assembly of the target molecule's carbon skeleton and the sequential introduction of its specific functional groups.

A logical multi-step synthesis could commence with a simple aromatic hydrocarbon, such as m-xylene (B151644) (1,3-dimethylbenzene). The synthesis could proceed through the following illustrative sequence:

Fluorination: Direct fluorination of m-xylene to produce 1-fluoro-3,5-dimethylbenzene. This step requires specialized fluorinating agents and careful control of reaction conditions to achieve the desired regioselectivity.

Formylation: Introduction of the aldehyde group onto the fluorinated aromatic ring. Several classic formylation reactions could be employed:

Gattermann-Koch Reaction: This reaction uses carbon monoxide and hydrochloric acid in the presence of a copper(I) chloride and aluminum chloride catalyst to formylate aromatic rings. acs.org

Vilsmeier-Haack Reaction: This method uses a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group. acs.org This is often effective for electron-rich aromatic systems.

Friedel-Crafts Formylation: Using dichloromethyl methyl ether and a Lewis acid like TiCl₄ can also achieve formylation of activated aromatic rings. nih.gov

An alternative multi-step route, as mentioned previously, starts with 2,6-dimethylfluorobenzene. This precursor undergoes nitration to introduce a nitro group, which is subsequently reduced to an amine, yielding 4-fluoro-3,5-dimethylaniline. acs.org The conversion of the aniline to the aldehyde represents the final key transformation. This can be accomplished through various methods, including the Duff reaction or by converting the amine to a more suitable leaving group for a subsequent formylation or nitrile insertion/reduction sequence.

The table below outlines a potential multi-step pathway starting from 2,6-Dimethylfluorobenzene, highlighting the intermediate and key reaction types.

| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| 1 | 2,6-Dimethylfluorobenzene | HNO₃ | 4-Fluoro-3,5-dimethylnitrobenzene | Nitration | acs.org |

| 2 | 4-Fluoro-3,5-dimethylnitrobenzene | Fe, aq. NH₄Cl | 4-Fluoro-3,5-dimethylaniline | Reduction | acs.org |

| 3 | 4-Fluoro-3,5-dimethylaniline | NaNO₂, H₂SO₄; then HCHO/H₂O | This compound | Diazotization/Formylation | Analogous to known methods |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of safer solvents, energy-efficient reaction techniques, and atom-economical transformations.

Solvent-Free and Aqueous Medium Reactions

Minimizing or eliminating the use of volatile organic solvents (VOCs) is a cornerstone of green chemistry. This can be achieved through solvent-free reactions or by using water as a reaction medium.

Solvent-Free Conditions: Reactions conducted without a solvent, often by heating the neat reactants, can significantly reduce waste. Microwave-assisted organic synthesis (MAOS) is particularly effective for solvent-free reactions. For example, a green and efficient method has been developed for the Knoevenagel condensation of various aromatic aldehydes with cyanoacetamide under solvent-free microwave irradiation, using ammonium (B1175870) acetate (B1210297) as a catalyst. beilstein-journals.org This type of reaction, which the product this compound could undergo, demonstrates the feasibility of clean, high-yield transformations without organic solvents. beilstein-journals.org

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Claisen-Schmidt condensation, a reaction to form chalcones or benzalacetones from aldehydes, has been efficiently carried out in an aqueous sodium hydroxide (B78521) (NaOH) solution under microwave irradiation. This approach was successful for various substituted benzaldehydes, suggesting its applicability to this compound for creating larger, more complex molecules in an environmentally friendly manner.

Microwave-Assisted and Flow Chemistry Techniques

Modern techniques like microwave-assisted synthesis and flow chemistry offer significant advantages in terms of energy efficiency, reaction speed, safety, and scalability, aligning perfectly with green chemistry goals.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. Its application has been demonstrated in numerous reactions involving aromatic aldehydes. For instance, the Claisen-Schmidt reaction to produce functionalized benzalacetones from aldehydes and acetone (B3395972) was performed under microwave irradiation at 40-50°C in just 10-15 minutes, achieving high conversion rates. Similarly, the synthesis of various heterocyclic compounds starting from aromatic aldehydes has been expedited using microwave assistance, often under solvent-free conditions. beilstein-journals.org

| Reaction Type | Aldehyde Substrate | Key Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Claisen-Schmidt Condensation | 4-Methylbenzaldehyde | Acetone, aq. NaOH, 5W MW | ~5 min | 96% | |

| Knoevenagel Condensation | Various Aromatic Aldehydes | Cyanoacetamide, Ammonium Acetate, Solvent-Free MW | 30-60 sec | High | beilstein-journals.org |

| Heterocycle Synthesis | Substituted Fluoro-phenyl methanone | POCl₃, MW at 90-95 °C | 50-60 min | 80-89% |

Flow Chemistry Techniques: Continuous flow chemistry involves pumping reagents through a network of tubes or microreactors. This technology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced safety, consistency, and scalability. The small reactor volume minimizes the risks associated with highly exothermic or hazardous reactions. Aldol (B89426) reactions involving reactive benzaldehydes are particularly well-suited to flow processing, as the excellent heat transfer prevents runaway reactions and improves selectivity. Furthermore, continuous-flow methods have been developed for the synthesis of arylacetaldehydes from anilines, showcasing a safe and scalable route that could be adapted for precursors to this compound. acs.org The ability to telescope multiple reaction steps without intermediate purification in a flow system represents a significant advancement in creating efficient and greener synthetic processes.

Iii. Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Character of the Aldehyde Group

The aldehyde functional group in 4-fluoro-3,5-dimethylbenzaldehyde is a key center of reactivity, capable of participating in a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the carbonyl oxygen. This dual character allows it to react with a wide range of reagents.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-fluoro-3,5-dimethylbenzoic acid. This transformation is a common and fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, often with high efficiency. The reaction involves the conversion of the C-H bond of the aldehyde group into a C-O bond.

A general representation of this oxidation is as follows:

Starting Material: this compound

Product: 4-Fluoro-3,5-dimethylbenzoic acid

Transformation: Oxidation of the aldehyde group

Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The choice of oxidant can depend on the presence of other functional groups in the molecule that might also be susceptible to oxidation.

| Oxidizing Agent | Reaction Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution, often with heating | 4-Fluoro-3,5-dimethylbenzoic acid |

| Chromic Acid (H₂CrO₄) | Acidic solution (e.g., Jones oxidation) | 4-Fluoro-3,5-dimethylbenzoic acid |

| Silver Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) | 4-Fluoro-3,5-dimethylbenzoic acid |

Conversely, the aldehyde group can be reduced to a primary alcohol, (4-fluoro-3,5-dimethylphenyl)methanol. This reduction involves the addition of two hydrogen atoms across the carbonyl double bond. This is a fundamental transformation that converts the planar carbonyl group into a tetrahedral alcohol.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents, while lithium aluminum hydride is a much stronger reducing agent requiring anhydrous conditions. Whole-cell catalysis using organisms like Saccharomyces cerevisiae (baker's yeast) has also been shown to reduce similar fluorinated benzaldehydes to their corresponding alcohols. dtu.dk

| Reducing Agent | Reaction Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol or ethanol | (4-Fluoro-3,5-dimethylphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (4-Fluoro-3,5-dimethylphenyl)methanol |

| Saccharomyces cerevisiae | Aqueous buffer, 303 K | (4-Fluoro-3,5-dimethylphenyl)methanol |

The electrophilic carbonyl carbon of this compound makes it a suitable substrate for condensation reactions with various nucleophiles. A prominent example is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

The general mechanism of a Knoevenagel condensation involves a weakly basic catalyst, often an amine, which deprotonates the active methylene (B1212753) compound to generate a carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate then undergoes dehydration to form the final condensed product. wikipedia.org

For this compound, the reaction with an active methylene compound, such as malonic acid or its esters, in the presence of a suitable catalyst, would lead to the formation of a substituted styrene (B11656) derivative. The reaction conditions can be mild and are applicable to a wide range of aldehydes. researchgate.net The use of specific catalysts and solvents can influence the reaction rate and yield. researchgate.netnih.gov

| Active Methylene Compound | Catalyst | Product Type |

| Diethyl malonate | Piperidine (B6355638) | Diethyl 2-((4-fluoro-3,5-dimethylphenyl)methylene)malonate |

| Malononitrile (B47326) | Base (e.g., NaOH) | 2-((4-Fluoro-3,5-dimethylphenyl)methylene)malononitrile |

| Meldrum's acid | TiCl₄-pyridine | 5-((4-Fluoro-3,5-dimethylphenyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Aldehydes, including this compound, can react with alcohols in the presence of an acid catalyst to form acetals. masterorganicchemistry.com This reaction is reversible and is often used to protect the aldehyde group during other chemical transformations. masterorganicchemistry.com The formation of an acetal (B89532) involves the nucleophilic attack of two equivalents of an alcohol on the carbonyl carbon.

The initial reaction of the aldehyde with one equivalent of alcohol forms a hemiacetal, which is generally unstable. masterorganicchemistry.com In the presence of acid, the hydroxyl group of the hemiacetal is protonated and eliminated as water, forming a resonance-stabilized carbocation. A second molecule of the alcohol then attacks this carbocation to form the stable acetal. masterorganicchemistry.com The use of a diol, such as ethylene (B1197577) glycol, results in the formation of a cyclic acetal.

| Alcohol | Catalyst | Product |

| Methanol (2 eq.) | Acid (e.g., HCl, H₂SO₄) | 1-Fluoro-4-(dimethoxymethyl)-2,6-dimethylbenzene |

| Ethylene glycol (1 eq.) | Acid (e.g., p-toluenesulfonic acid) | 2-(4-Fluoro-3,5-dimethylphenyl)-1,3-dioxolane |

Influence of Fluoro and Methyl Substituents on Aromatic Reactivity

The presence of the fluorine atom and two methyl groups on the benzene (B151609) ring significantly influences the reactivity of the aromatic system, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. wikipedia.org In this reaction, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The SNAr mechanism is favored when the aromatic ring is rendered electron-poor by the presence of electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com

In this compound, the fluorine atom is a potential leaving group in SNAr reactions. The aldehyde group (-CHO) is a moderately deactivating, electron-withdrawing group, which helps to activate the ring towards nucleophilic attack. The two methyl groups (-CH₃), however, are electron-donating, which can counteract the effect of the aldehyde and fluorine groups to some extent.

The rate of SNAr reactions is highly dependent on the ability of the aromatic ring to stabilize the negative charge in the intermediate Meisenheimer complex. masterorganicchemistry.com Electron-withdrawing groups positioned ortho or para to the leaving group are particularly effective at stabilizing this intermediate. masterorganicchemistry.com In the case of this compound, the aldehyde group is para to the fluorine atom, which should facilitate nucleophilic attack. However, the ortho-positioned methyl groups are electron-donating, which may slightly decrease the reactivity compared to an unsubstituted ring.

Recent research has shown that even unactivated fluoroarenes can undergo SNAr reactions through methods like organic photoredox catalysis. nih.gov This approach can facilitate the substitution of fluorine with various nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions. nih.gov Additionally, practical procedures for the SNAr of aryl fluorides with dimethylamine (B145610) have been developed using hydroxide-assisted thermal decomposition of N,N-dimethylformamide. nih.gov

| Nucleophile | Reaction Conditions | Product Example |

| Methoxide (CH₃O⁻) | Base in Methanol | 4-Methoxy-3,5-dimethylbenzaldehyde |

| Dimethylamine ((CH₃)₂NH) | Hydroxide-assisted DMF decomposition | 4-(Dimethylamino)-3,5-dimethylbenzaldehyde |

| Azoles (e.g., Pyrazole) | Organic Photoredox Catalysis | 4-(1H-Pyrazol-1-yl)-3,5-dimethylbenzaldehyde |

Steric and Electronic Effects of Methyl Groups on Reaction Pathways

The reactivity of this compound is significantly influenced by the interplay of steric and electronic effects originating from its substituents. The two methyl groups, positioned ortho to the aldehyde functionality, play a crucial role in dictating the molecule's behavior in chemical reactions.

Electronic Effects:

Inductive Effect and Hyperconjugation: Methyl groups are electron-donating groups (EDGs). They push electron density into the aromatic ring through the sigma (σ) bond network (inductive effect) and through the overlap of their C-H σ-bonds with the ring's pi (π) system (hyperconjugation). youtube.com This electron donation increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles compared to an unsubstituted benzene ring. However, this activating effect is counteracted by the strong electron-withdrawing nature of the aldehyde and the inductive withdrawal of the fluorine atom.

Influence on the Aldehyde Group: The electron-donating nature of the methyl groups can slightly reduce the electrophilicity of the carbonyl carbon in the aldehyde group. This occurs because the increased electron density in the ring can be partially delocalized towards the aldehyde, making the carbon atom less electron-deficient and thus slightly less reactive towards nucleophiles.

Steric Effects:

Steric Hindrance: The primary steric effect of the two methyl groups is the significant steric hindrance they create around the adjacent aldehyde group. This bulkiness can impede the approach of large nucleophiles to the carbonyl carbon, potentially slowing down reaction rates for nucleophilic additions compared to less substituted benzaldehydes.

Rotational Barriers: In related molecules like 3,4-dimethylfluorobenzene, studies have quantified the energy barriers to the internal rotation of the methyl groups. nih.gov For this compound, the proximity of the two methyl groups to each other and to the aldehyde group creates a sterically crowded environment that influences the preferred conformations of the molecule and can affect the transition state energies of reactions involving the aldehyde or the ring.

Regioselectivity in Electrophilic Aromatic Substitution (EAS) Analogs

Predicting the outcome of electrophilic aromatic substitution (EAS) on the this compound ring requires a careful analysis of the directing effects of the three existing substituents: the fluorine atom, the two methyl groups, and the aldehyde group. libretexts.org The positions on the ring available for substitution are C2 and C6 (equivalent positions, ortho to the aldehyde).

The directing influence of each substituent is summarized below:

| Substituent | Type | Directing Effect |

| -CHO (Aldehyde) | Deactivating | meta-director youtube.com |

| -F (Fluoro) | Deactivating | ortho, para-director researchgate.net |

| -CH₃ (Methyl) | Activating | ortho, para-director youtube.com |

Analysis of Directing Effects:

The powerful aldehyde group deactivates the entire ring and directs incoming electrophiles to the positions meta to it. The positions meta to the aldehyde are C3 and C5, which are already substituted with methyl groups.

The two methyl groups are activating and direct incoming electrophiles to the positions ortho and para to them. The positions ortho to the C3-methyl are C2 and C4. The position para to it is C6. Similarly, for the C5-methyl, the ortho positions are C4 and C6, and the para position is C2.

The fluorine atom is deactivating via induction but is an ortho, para-director due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. researchgate.net It directs to its ortho positions (C3 and C5) and its para position (which is occupied by the aldehyde).

Predicted Outcome: The substitution will occur at the only available positions, C2 and C6. The directing effects of the substituents converge on these positions. The methyl groups strongly favor substitution at their ortho and para positions (which include C2 and C6). Although the fluorine atom is a deactivator, its ortho, para-directing nature does not conflict with this. The dominant factor is the aldehyde group, which strongly deactivates the ring, making any EAS reaction difficult. However, if a reaction is forced, the least deactivated positions that are also favored by the activating groups will react. The C2 and C6 positions are ortho to one methyl group and para to the other, making them the most electron-rich and sterically accessible sites for an incoming electrophile. Therefore, electrophilic aromatic substitution on this compound is predicted to yield the 2-substituted product.

Reaction with Organometallic Reagents (e.g., Grignard Reagents)

This compound readily reacts with organometallic reagents, such as Grignard reagents (R-MgX), which act as powerful carbon-based nucleophiles. youtube.comyoutube.com The fundamental reaction is the nucleophilic addition of the organometallic compound to the electrophilic carbonyl carbon of the aldehyde.

Mechanism:

Nucleophilic Attack: The Grignard reagent, which behaves like a carbanion (R⁻), attacks the partially positive carbonyl carbon of the aldehyde. youtube.com This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.

Protonation (Workup): The reaction mixture is subsequently treated with a mild acid (acidic workup) to protonate the negatively charged oxygen atom, yielding a secondary alcohol. youtube.com

The general reaction is as follows: this compound + R-MgX → 1-(4-Fluoro-3,5-dimethylphenyl)-1-alkanol

The steric hindrance from the two methyl groups ortho to the aldehyde may slow the rate of reaction, particularly if the incoming Grignard reagent is bulky. However, the reaction is generally robust and provides a reliable method for forming a new carbon-carbon bond and synthesizing secondary alcohols.

Examples of Grignard Reactions:

| Grignard Reagent (R-MgX) | Product Name |

| Methylmagnesium bromide (CH₃MgBr) | 1-(4-Fluoro-3,5-dimethylphenyl)ethanol |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | 1-(4-Fluoro-3,5-dimethylphenyl)propan-1-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | (4-Fluoro-3,5-dimethylphenyl)(phenyl)methanol |

Advanced Catalytic Applications of the Compound

The unique substitution pattern of this compound makes it an interesting building block for the development of specialized ligands and as a substrate in advanced catalytic reactions.

While not a ligand itself, this compound is a valuable precursor for synthesizing ligands used in transition metal catalysis. The aldehyde group is a versatile chemical handle that can be readily converted into various coordinating moieties.

Schiff Base Ligands: Condensation of the aldehyde with primary amines (R-NH₂) yields imines, also known as Schiff bases. These Schiff base ligands, particularly those derived from chiral amines, are widely used in catalysis. The nitrogen atom of the imine can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituents on the aromatic ring.

Phosphine (B1218219) Ligands: The aldehyde can be converted through a series of steps (e.g., reduction to an alcohol, followed by tosylation and substitution with a phosphide) into a phosphine ligand. Phosphines are ubiquitous in catalysis, and the specific steric and electronic profile offered by the 4-fluoro-3,5-dimethylphenyl backbone could lead to catalysts with novel reactivity or selectivity. nih.gov

The steric bulk provided by the two methyl groups can create a well-defined coordination pocket around the metal center, which is often desirable for achieving high selectivity in catalytic transformations.

The aldehyde functionality makes this compound a suitable substrate for various asymmetric catalytic transformations, enabling the synthesis of chiral, high-value molecules.

Asymmetric Aldol (B89426) Reactions: The compound can act as an electrophilic partner in asymmetric aldol reactions. For instance, biocatalytic aldol additions using engineered aldolase (B8822740) enzymes can add keto-acid donors to the aldehyde, potentially forming chiral products containing tertiary fluoride (B91410) centers with high enantiopurity. nih.gov Such fluorinated building blocks are of significant interest in medicinal chemistry.

Asymmetric Reductions: The aldehyde can be asymmetrically reduced to a chiral secondary alcohol using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) and a hydrogen source.

Asymmetric Additions: Chiral organocatalysts or metal complexes can catalyze the asymmetric addition of nucleophiles (e.g., dialkylzinc reagents, nitroalkanes) to the aldehyde, leading to the formation of enantioenriched secondary alcohols or other functionalized products.

Iv. Advanced Spectroscopic and Computational Characterization of 4 Fluoro 3,5 Dimethylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Fluoro-3,5-dimethylbenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, provides unambiguous assignment of all proton and carbon signals and offers detailed information about the electronic environment of the fluorine substituent.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons. The aldehydic proton is expected to appear as a singlet at the most downfield region, typically around 9.9 ppm, due to the strong deshielding effect of the carbonyl group. The two equivalent aromatic protons (H-2 and H-6) would appear as a doublet, with their chemical shift influenced by the electron-withdrawing fluorine at position 4 and the electron-donating methyl groups at positions 3 and 5. The six protons of the two equivalent methyl groups (at C-3 and C-5) will give rise to a sharp singlet, typically in the range of 2.3 ppm.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing at approximately 191 ppm. The carbon atom directly bonded to the fluorine (C-4) will exhibit a large one-bond C-F coupling constant (¹JCF) and its chemical shift will be significantly upfield compared to non-fluorinated analogues, a characteristic feature of fluorinated benzenes. The other aromatic carbons (C-1, C-2, C-3, C-5, C-6) and the methyl carbons will have distinct chemical shifts reflecting the combined electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound Predicted data based on computational models and comparison with similar compounds.

| ¹H NMR | ¹³C NMR | ||||

|---|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| -CHO | ~9.95 | s | C=O | ~191.5 | |

| Ar-H (2,6) | ~7.55 | d, JHF ≈ 3-4 Hz | C-4 (C-F) | ~162.0 | ¹JCF ≈ 245-255 Hz |

| -CH₃ (3,5) | ~2.30 | s | C-1 | ~133.0 | |

| C-3, C-5 | ~130.0 | ²JCF ≈ 15-20 Hz | |||

| C-2, C-6 | ~134.5 | ³JCF ≈ 3-5 Hz | |||

| -CH₃ | ~15.0 |

To unequivocally confirm the assignments made from 1D NMR spectra, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a key correlation would be observed between the aromatic protons (H-2/H-6) and the aldehydic proton, if any long-range coupling exists, and potentially a weak correlation to the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. The HSQC spectrum would show a cross-peak connecting the aromatic proton signal to the C-2/C-6 carbon signal, and the methyl proton signal to the methyl carbon signal. The aldehydic proton signal would correlate with the C-1 carbon signal.

The aldehydic proton to C-1 and C-2/C-6.

The aromatic protons (H-2/H-6) to C-1, C-3/C-5, and C-4.

The methyl protons to C-2/C-6, C-3/C-5, and C-4.

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, its NMR spectra are readily obtained. For this compound, the ¹⁹F NMR spectrum would exhibit a single signal, likely a triplet, due to coupling with the two ortho protons (H-2 and H-6). The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In comparison to a simple fluorobenzene (B45895), the electron-donating methyl groups at the meta positions would be expected to cause a slight upfield shift in the ¹⁹F signal.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational spectra of this compound are dominated by bands corresponding to its key functional groups: the aldehyde, the methyl groups, and the substituted benzene (B151609) ring.

Aldehyde Group:

C=O Stretch: A very strong and sharp absorption band is expected in the FT-IR spectrum, typically in the range of 1700-1720 cm⁻¹. This band is also observable in the Raman spectrum.

C-H Stretch: Two distinct bands are expected for the aldehydic C-H stretching vibration, appearing in the region of 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The latter is often referred to as a Fermi resonance doublet.

Methyl Groups:

C-H Stretches: Both symmetric and asymmetric C-H stretching vibrations of the methyl groups will appear in the 2850-3000 cm⁻¹ region.

C-H Bending: Asymmetric and symmetric bending vibrations (scissoring) are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

C-F Bond:

C-F Stretch: A strong absorption in the FT-IR spectrum is characteristic of the C-F stretching vibration, typically found in the 1200-1000 cm⁻¹ range. Its exact position can be influenced by coupling with other vibrations.

The substituted benzene ring gives rise to a series of characteristic vibrations.

C-H Aromatic Stretch: These vibrations occur above 3000 cm⁻¹.

C=C Ring Stretching: A set of bands, often four, appear in the 1625-1400 cm⁻¹ region. These are characteristic of the aromatic skeleton.

In-plane C-H Bending: These vibrations are found in the 1300-1000 cm⁻¹ range.

Out-of-plane C-H Bending: The position of these bands is highly indicative of the substitution pattern on the benzene ring. For a 1,2,3,5-tetrasubstituted ring, a strong absorption is expected in the 900-800 cm⁻¹ region.

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound Predicted data based on computational models and group frequency charts.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium/Strong |

| Methyl C-H Stretch | 3000-2850 | Medium/Strong |

| Aldehyde C-H Stretch | 2850-2820, 2750-2720 | Weak-Medium/Medium |

| C=O Stretch | 1720-1700 | Very Strong/Medium |

| Aromatic C=C Stretch | 1625-1575, 1525-1475 | Strong-Medium/Strong |

| Methyl C-H Bending | 1465-1440, 1380-1370 | Medium/Medium |

| C-F Stretch | 1250-1150 | Strong/Weak |

| Aromatic Ring Breathing | ~1000 | Weak/Strong |

| Aromatic C-H Out-of-plane Bend | 900-800 | Strong/Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the confirmation of molecular weight and can shed light on the structure of a molecule through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical method used to determine the exact molecular masses of compounds with high accuracy and precision. measurlabs.com This capability allows for the determination of a molecule's elemental formula from its precise mass, distinguishing it from other compounds with the same nominal mass. measurlabs.com

For this compound (C₉H₉FO), with a monoisotopic mass of 152.063743068 Da, HRMS can identify the molecular ion and various adducts that form in the ion source. nih.gov While specific experimental fragmentation data is not widely published, predicted m/z values for common adducts provide a reference for its identification in complex mixtures. nih.gov

Predicted HRMS Data for this compound Adducts

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 153.07102 |

| [M+Na]⁺ | 175.05296 |

| [M+NH₄]⁺ | 170.09756 |

| [M-H]⁻ | 151.05646 |

| [M+HCOO]⁻ | 197.06194 |

Data sourced from PubChem. nih.gov

Microwave Spectroscopy for Conformational Analysis and Molecular Structure Determination

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It provides highly accurate data on the molecule's geometry and internal dynamics, such as the rotation of methyl groups. nih.govrsc.org By analyzing the frequencies of absorbed microwave radiation, one can determine rotational constants, which are inversely related to the molecule's moments of inertia.

The internal rotation of the two methyl groups in this compound constitutes a form of large amplitude motion. The energy required to rotate these groups is defined by a potential barrier, often denoted as the V₃ potential. This barrier is sensitive to the steric and electronic environment surrounding the methyl rotor. researchgate.net

Direct experimental microwave data for this compound is not available in the surveyed literature. However, studies on structurally analogous molecules provide a strong basis for predicting its behavior. In molecules like toluene, the barrier to methyl rotation is very low. researchgate.net For substituted toluenes, the barrier height is influenced by the position and nature of the substituents. researchgate.net In this compound, the methyl groups are in meta positions relative to the aldehyde and are not adjacent to any other bulky groups, which suggests a relatively low barrier to rotation. The fluorine atom at the para position is not expected to introduce significant steric hindrance.

Studies on dimethylfluorobenzene isomers are particularly informative. For instance, in 2,4-dimethylfluorobenzene, the p-methyl group (at a position analogous to the methyl groups in the target compound relative to fluorine) exhibits an extremely low torsional barrier of just 3.23(40) cm⁻¹, approaching the limit of a free rotor. rsc.org In contrast, the o-methyl group, being adjacent to the fluorine atom, has a much higher barrier of 227.039(51) cm⁻¹. rsc.org This comparison strongly suggests that the two equivalent methyl groups in this compound, being sterically unhindered, would also possess very low torsional barriers.

Torsional Barriers (V₃) for Methyl Groups in Related Molecules

| Compound | Methyl Group Position | Torsional Barrier (V₃) in cm⁻¹ |

|---|---|---|

| Toluene | - | ~4.9 (S₀ state) |

| 2,4-Dimethylfluorobenzene | p-methyl | 3.23(40) |

| 2,4-Dimethylfluorobenzene | o-methyl | 227.039(51) |

Data sourced from various spectroscopic studies. researchgate.netrsc.org

The analysis of a microwave spectrum yields highly precise rotational constants (A, B, and C) and, often, centrifugal distortion constants. These parameters are fundamental to deriving the exact three-dimensional structure of the molecule. researchgate.net

As no direct microwave study for this compound has been reported, data from related molecules must be used for illustration. The rotational constants obtained for 2,4-dimethylfluorobenzene, determined through fitting hundreds of rotational lines, showcase the precision of this method. rsc.org

Spectroscopic Constants for 2,4-Dimethylfluorobenzene

| Parameter | Value |

|---|---|

| Rotational Constants (MHz) | |

| A | 2888.7507(11) |

| B | 1481.56441(63) |

| C | 1001.37322(45) |

| Centrifugal Distortion Constants (kHz) | |

| ΔJ | 0.0388(25) |

| ΔJK | 0.222(11) |

| ΔK | -0.169(14) |

| δJ | 0.0093(11) |

| δK | 0.053(12) |

Data from the microwave study of 2,4-dimethylfluorobenzene. rsc.org

These constants would be expected to have similar orders of magnitude for this compound, with specific values reflecting its unique mass distribution and geometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically involving π-electrons in aromatic systems like the benzaldehyde (B42025) moiety. These transitions provide information about the conjugated systems and the energy gap between electronic states. Fluorescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state, offering insights into the structure of the excited state and relaxation pathways.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides accurate bond lengths, bond angles, and information about intermolecular interactions that govern the crystal packing.

A single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. nih.gov Consequently, its definitive solid-state structure, including crystal system, space group, and detailed packing arrangement, remains experimentally undetermined.

V. Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For 4-Fluoro-3,5-dimethylbenzaldehyde, DFT calculations, particularly using the B3LYP functional, have been instrumental in elucidating its molecular properties. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this is typically performed using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p). nih.govresearchgate.net This process yields the equilibrium geometry of the molecule, from which various structural parameters like bond lengths, bond angles, and dihedral angles can be obtained.

Once the optimized geometry is achieved, the electronic structure can be analyzed. This involves examining the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular reactivity and stability. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that the molecule requires less energy to be excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net Conversely, a larger energy gap implies greater stability. Analysis of the HOMO and LUMO electron density distributions reveals the likely sites for electrophilic and nucleophilic attacks, respectively.

The energies of the HOMO and LUMO are also used to calculate several global reactivity descriptors:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO. conicet.gov.ar

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO. conicet.gov.arscribd.com

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. conicet.gov.ar

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. scribd.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -χ). nih.govscribd.com

Table 1: Calculated Global Reactivity Descriptors for a Related Compound (Illustrative) Note: This table is for illustrative purposes, showing typical parameters derived from HOMO-LUMO energies for a related aromatic aldehyde. The exact values for this compound would require specific calculations.

| Parameter | Formula | Value (eV) |

| EHOMO | - | -5.846 |

| ELUMO | - | -1.532 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.314 |

| Ionization Potential (I) | -EHOMO | 5.846 |

| Electron Affinity (A) | -ELUMO | 1.532 |

| Electronegativity (χ) | (I + A) / 2 | 3.689 |

| Chemical Hardness (η) | (I - A) / 2 | 2.157 |

| Chemical Softness (S) | 1 / η | 0.464 |

| Electrophilicity Index (ω) | μ2 / 2η | 3.149 |

Data adapted from a study on 4-(Dimethylamino)benzaldehyde. conicet.gov.ar

Fukui Indices are used to describe the reactivity of individual atoms within a molecule. They quantify the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. This helps in identifying the most susceptible sites for nucleophilic, electrophilic, and radical attacks. scribd.com

f+: Indicates the site for a nucleophilic attack (attack by a species with a surplus of electrons).

f-: Indicates the site for an electrophilic attack (attack by a species seeking electrons).

f0: Indicates the site for a radical attack.

Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the charge distribution around a molecule. nih.gov The MEP map uses a color scale to indicate regions of different electrostatic potential.

Red: Regions of high negative potential, rich in electrons, and are favorable sites for electrophilic attack.

Blue: Regions of high positive potential, poor in electrons, and are favorable sites for nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would likely show a region of negative potential around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. The hydrogen atom of the aldehyde group and the aromatic ring protons would likely show positive potential, indicating their susceptibility to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics calculations are excellent for studying the properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations could be used to:

Explore the conformational landscape: Identify the different stable and metastable conformations of the molecule and the energy barriers between them. This is particularly relevant for understanding the flexibility of the molecule and how it might interact with other molecules.

Study intermolecular interactions: Simulate the behavior of the molecule in a solvent or in the solid state to understand how it interacts with its environment. This can provide insights into its solubility, crystal packing, and other macroscopic properties.

Quantum Chemical Descriptors and QSAR/QSPR Modeling

Quantum chemical descriptors are numerical values derived from quantum mechanical calculations that encode information about the electronic and geometric properties of a molecule. conicet.gov.ar These descriptors, such as HOMO-LUMO energies, dipole moment, and atomic charges, can be used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. conicet.gov.arresearchgate.net

QSAR/QSPR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively. nih.gov By correlating quantum chemical descriptors with observed activities or properties, these models can be used to:

Predict the properties of new, unsynthesized molecules.

Identify the key molecular features that are important for a particular activity or property.

Guide the design of new molecules with desired characteristics.

For this compound and its derivatives, QSAR/QSPR studies could be employed to predict properties like their reactivity in certain reactions, their potential biological activity, or their chromatographic retention times. researchgate.net

Reaction Mechanism Elucidation through Computational Transition State Analysis

The elucidation of reaction mechanisms at a molecular level is fundamental to understanding and controlling chemical transformations. Computational chemistry, particularly the analysis of transition states, has emerged as a powerful tool for mapping the energetic landscape of a reaction pathway. For a substituted aromatic aldehyde like this compound, these computational approaches can provide invaluable insights into its reactivity in various organic reactions. While specific computational studies on the transition state analysis of reactions involving this compound are not extensively documented in publicly available literature, the principles of this analysis can be illustrated through well-established reactions where similar benzaldehydes are employed.

Computational transition state analysis typically utilizes quantum mechanical methods, such as Density Functional Theory (DFT), to model the potential energy surface of a reaction. This involves identifying the structures of the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.

A common reaction type where this compound would be a substrate is the Claisen-Schmidt condensation, leading to the formation of chalcones. This reaction involves the base-catalyzed reaction of an aldehyde with a ketone. The mechanism proceeds through the formation of an enolate, its nucleophilic attack on the aldehyde's carbonyl carbon, and subsequent dehydration.

To illustrate how computational transition state analysis would be applied, consider the key steps of a Claisen-Schmidt condensation involving a substituted benzaldehyde (B42025):

Enolate Formation: A base abstracts an α-proton from the ketone.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde. This is often the rate-determining step. A transition state is located for this step, and its geometry and energy are calculated.

Protonation: The resulting alkoxide is protonated.

Dehydration: Elimination of a water molecule to form the α,β-unsaturated ketone (chalcone).

For instance, in a hypothetical computational study of the Claisen-Schmidt condensation of this compound with acetone (B3395972), the following data could be generated:

| Reaction Step | Reactants | Transition State (TS) | Product | Activation Energy (Ea) (kcal/mol) |

| Nucleophilic Attack | This compound + Acetone Enolate | [TS1] | Aldol (B89426) Adduct Alkoxide | Hypothetical Value: 15.2 |

| Dehydration | Aldol Adduct | [TS2] | Chalcone + H₂O | Hypothetical Value: 10.5 |

Note: The activation energy values in this table are hypothetical and for illustrative purposes only, as specific computational data for this reaction was not found in the searched literature.

The electronic nature of the substituents on the benzaldehyde ring significantly influences the activation energy. The fluorine atom at the para-position and the two methyl groups at the meta-positions in this compound would have competing electronic effects. The fluorine atom is an electron-withdrawing group through its inductive effect, which would increase the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for the nucleophilic attack. Conversely, the methyl groups are electron-donating, which could decrease the electrophilicity. Computational studies would precisely quantify these effects on the transition state energy.

Furthermore, computational analysis can elucidate the stereoselectivity and regioselectivity of reactions by comparing the activation energies of different possible reaction pathways. By providing a detailed energetic and geometric picture of the reaction mechanism, computational transition state analysis is an indispensable tool for rationalizing experimental observations and for the predictive design of new synthetic routes and catalysts.

Vi. Applications in Complex Organic Synthesis and Materials Science

Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

4-Fluoro-3,5-dimethylbenzaldehyde serves as a valuable building block in the synthesis of complex organic molecules destined for pharmaceutical applications. The presence of the fluorine atom and the dimethyl-substituted aromatic ring provides a unique combination of steric and electronic properties that chemists can exploit to create novel pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). Aromatic fluoro compounds are widely utilized as foundational structures in the synthesis of precursors for pharmaceuticals. justia.com While broad patent literature encompasses a vast number of substituted benzaldehydes for creating new drugs, specific examples detailing the incorporation of this compound into named API synthesis pathways are not extensively documented in publicly available research. However, its structural motifs are relevant to classes of compounds investigated for various therapeutic areas. For instance, substituted benzaldehydes are listed as potential starting materials for the synthesis of Stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are explored for the treatment of metabolic diseases like obesity. googleapis.com

The synthesis of fluorinated heterocyclic compounds is a cornerstone of modern medicinal chemistry, as the incorporation of fluorine can significantly enhance a drug's metabolic stability and binding affinity. nih.gov Heterocyclic compounds are present in a large percentage of biologically active molecules. The aldehyde functional group in this compound is a versatile handle for constructing various heterocyclic rings.

General synthetic strategies often involve the condensation of an aldehyde with a molecule containing two different nucleophilic sites, leading to cyclization. For example, pyrazoles, a class of nitrogen-containing heterocycles, can be synthesized by the reaction of a β-diketone with hydrazine (B178648). While direct use of this compound to form a specific pyrazole (B372694) in the surveyed literature is not detailed, fluorinated pyrazole derivatives are actively being developed. researchgate.net The general principle involves reacting a fluorinated precursor with a hydrazine derivative. nih.govresearchgate.net Given the reactivity of aldehydes, this compound could theoretically be a precursor for certain fluorinated heterocyclic systems through multi-step synthetic sequences.

In drug design, the concept of a "structural template" or "scaffold" is crucial. nih.gov A template is a core molecular structure that can be systematically modified to create a library of related compounds for biological screening. civis.eu this compound, with its defined substitution pattern, can act as such a template. The fluorinated dimethylphenyl group is a specific pharmacophore that can be used to probe the binding pockets of biological targets like enzymes and receptors.

Computer-Aided Drug Design (CADD) utilizes the three-dimensional structures of molecules to predict their interactions with biological targets. nih.gov The specific arrangement of the fluorine atom and methyl groups on the benzene (B151609) ring of this compound provides a distinct steric and electronic profile. This profile can be modeled to design compounds with high affinity and selectivity for a specific target. nih.govmdpi.com The fluorine atom can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within a protein's active site, while the methyl groups can fit into hydrophobic pockets. Although specific drugs based on this exact template are not highlighted in the reviewed literature, the principles of drug design strongly support its potential utility in the discovery of new therapeutic agents. nih.govdovepress.com

The aldehyde group is highly reactive and allows this compound to be a precursor for various classes of bioactive molecules.

Hydrazones: Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are synthesized through the condensation reaction of an aldehyde or ketone with a hydrazine derivative. nih.govresearchgate.net These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. researchgate.netvjs.ac.vn A general synthesis involves reacting an aldehyde with a hydrazine in a suitable solvent, often with acid catalysis. researchgate.net

General Reaction for Hydrazone Synthesis:

R-CHO (Aldehyde) + H₂NNH-R' (Hydrazine) → R-CH=NNH-R' (Hydrazone) + H₂O

While specific hydrazones derived from this compound are not detailed in the surveyed studies, its participation in this type of reaction is chemically feasible and would lead to novel fluorinated hydrazones for biological evaluation.

Acrylamide (B121943) Derivatives: Acrylamide derivatives are another class of compounds with significant biological applications, including as chemotherapeutic agents. nih.gov Their synthesis can involve various methods, sometimes starting from an aldehyde to build the core structure. For instance, the Knoevenagel condensation of an aldehyde with a compound containing an active methylene (B1212753) group can produce an intermediate that is then converted to an acrylamide derivative. scielo.br These derivatives have been investigated for their cytotoxic activity against cancer cell lines. nih.gov

Precursor in Agrochemical Synthesis

The introduction of fluorine into agrochemicals is a well-established strategy to enhance their efficacy and metabolic stability. justia.com Fluorinated compounds are found in many modern herbicides, insecticides, and fungicides. Aromatic fluoro compounds, in particular, serve as important building blocks for these agricultural products. justia.com

Substituted benzaldehydes are common intermediates in the synthesis of complex agrochemicals. For example, 3-bromo-4-fluorobenzaldehyde (B1265969) is an intermediate for flumethrin, a pyrethroid insecticide. google.com While direct evidence from the reviewed literature specifically naming this compound as a precursor in a commercialized agrochemical is not available, its structural features are relevant to this field. The combination of a fluorine atom and alkyl groups on an aromatic ring is a common motif in potent agrochemicals.

Development of Advanced Materials

The unique properties imparted by fluorine, such as thermal stability, chemical resistance, and specific surface properties, make fluorinated compounds attractive for the development of advanced materials.

In polymer science, monomers are the fundamental building blocks that are linked together to form long polymer chains. Aldehyd-containing molecules can be used in polymerization reactions, typically through condensation polymerization. For example, sorbitol can react with aldehydes like 3,4-dimethyl benzaldehyde (B42025) to form clarifying and nucleating agents for polyolefins such as polypropylene. researchgate.net

While there are no specific examples in the surveyed literature of this compound being used as a monomer, it could theoretically be incorporated into polymers. Its reaction with difunctional molecules (e.g., diamines or diols) could lead to the formation of novel fluorinated polymers with potentially enhanced thermal stability and specific optical or surface properties. The development of new fluorinated polymers from unique monomers is an active area of research.

Application in Liquid Crystal Technology and Optoelectronic Materials

The introduction of fluorine atoms into organic molecules has a profound impact on their electronic properties, a feature that is heavily exploited in the design of materials for liquid crystal displays (LCDs) and other optoelectronic devices. beilstein-journals.org Fluorine is the most electronegative element, and its inclusion in a molecule can induce significant polarity. beilstein-journals.org This is a critical factor in the development of liquid crystals, where the dielectric anisotropy (Δε)—the difference in permittivity parallel and perpendicular to the long axis of the molecule—determines their switching behavior in an electric field. beilstein-journals.orgbeilstein-journals.org

Research has shown that fluorinated motifs, particularly on aromatic rings, are essential for creating liquid crystals with either positive or negative dielectric anisotropy. beilstein-journals.org For instance, 2,3-difluoroaryl structures have proven to be a particularly successful class of materials for achieving negative dielectric anisotropy, a property required for display technologies like in-plane switching (IPS) and vertically aligned (VA) modes. beilstein-journals.orgbeilstein-journals.org The aldehyde group of this compound serves as a versatile synthetic handle. It allows for the extension of the molecular core through reactions like Wittig olefination, condensation with anilines to form Schiff bases, or reduction and subsequent etherification to build the larger, more complex structures (mesogens) required for liquid crystalline behavior. The fluorine and dimethyl groups on the benzaldehyde ring play a crucial role in tuning the final properties of these mesogens, such as clearing point, viscosity, and the specific value of the dielectric anisotropy.